
(S)-3,5-Dihydroxyphenylglycine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroxyphenylglycine can be synthesized through both chemical and enzymatic methods. The chemical synthesis often involves chiral separation and esterification coupled with hydrolysis . For instance, using benzenesulfonic acid as a chiral agent, dihydroxyphenylglycine can be separated from its racemic mixture . Another method involves esterification with thionyl chloride followed by hydrolysis to obtain dihydroxyphenylglycine .
Industrial Production Methods
Enzymatic synthesis is a more efficient approach for industrial production. A multi-enzyme cascade pathway has been developed, which involves the catalytic conversion of intermediates by specific enzymes . This method has shown high conversion rates and enantiomeric excess, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dihydroxyphenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Specific reducing agents can be used to reduce dihydroxyphenylglycine under controlled conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of alpha-keto compounds .
Scientific Research Applications
Dihydroxyphenylglycine has a wide range of scientific research applications:
Mechanism of Action
Dihydroxyphenylglycine exerts its effects by acting as an agonist of group I metabotropic glutamate receptors, specifically mGluR1 and mGluR5 . This interaction leads to the activation of downstream signaling pathways that are involved in various physiological processes, including synaptic plasticity and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylglycine: This compound is structurally similar to dihydroxyphenylglycine and is used in similar applications.
Vancomycin: Dihydroxyphenylglycine is a component of vancomycin and related glycopeptides.
Uniqueness
Dihydroxyphenylglycine is unique due to its specific agonist activity towards group I metabotropic glutamate receptors, which distinguishes it from other similar compounds . Its selective interaction with these receptors makes it a valuable compound for research and therapeutic applications .
Biological Activity
(S)-3,5-Dihydroxyphenylglycine (DHPG) is a synthetic amino acid recognized primarily as a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. This compound has garnered attention in neuroscience research due to its diverse biological activities and potential therapeutic applications.
DHPG activates mGluRs, leading to various intracellular signaling cascades. Upon activation, DHPG induces an increase in intracellular calcium levels , modulates neurotransmitter release, and influences synaptic plasticity mechanisms such as long-term potentiation (LTP) and long-term depression (LTD) .
Key Signaling Pathways
- Calcium Signaling : DHPG elevates by regulating multiple calcium channels.
- Second Messenger Systems : It affects phosphoinositide hydrolysis and cAMP levels differently in adult versus neonatal tissues, showcasing its complex role in neuronal signaling .
- Synaptic Plasticity : Depending on the concentration, DHPG can enhance or suppress excitatory postsynaptic potentials (EPSPs) and is implicated in both LTP and LTD processes .
Biological Effects
The biological effects of DHPG are extensive and encompass various physiological functions:
- Neurotransmitter Modulation : DHPG can enhance or inhibit neurotransmitter release depending on the context, influencing synaptic transmission .
- Cognitive Enhancement : Research indicates potential cognitive benefits, particularly in conditions of ischemia or hypoxia. DHPG has shown promise in enhancing memory-related processes .
- Therapeutic Applications : Studies suggest that DHPG may have therapeutic roles in neuroprotective strategies against conditions like Alzheimer’s disease and neuronal injuries .
Case Study 1: Neuroprotection in Ischemia
A study demonstrated that DHPG administration could mitigate neuronal damage in models of ischemia by promoting synaptic resilience through mGluR activation. The findings indicated a significant reduction in cell death markers when treated with DHPG compared to controls .
Case Study 2: Cognitive Function in Alzheimer's Disease
In a preclinical model of Alzheimer’s disease, DHPG treatment improved cognitive performance on memory tasks. The results suggested that DHPG's action on mGluRs might enhance synaptic function and plasticity, counteracting cognitive deficits associated with the disease .
Comparative Biological Activity
The following table summarizes the biological activity of (S)-3,5-DHPG across various studies:
Study | Focus Area | Findings |
---|---|---|
Study 1 | Neuroprotection | Reduced neuronal injury markers post-ischemia with DHPG treatment. |
Study 2 | Cognitive Enhancement | Improved memory performance in Alzheimer's models. |
Study 3 | Synaptic Transmission | Modulation of EPSPs; dose-dependent effects observed. |
Q & A
Basic Research Questions
Q. What experimental models are used to study the neuroprotective mechanisms of (S)-3,5-Dihydroxyphenylglycine (DHPG)?
- Methodological Answer : The rat organotypic hippocampal slice model exposed to oxygen-glucose deprivation (OGD) is widely employed. Key steps include:
- Inducing ischemic injury via 30-minute OGD.
- Post-treating slices with DHPG (e.g., 50 µM for 10 minutes).
- Quantifying neuronal damage in CA1 regions using propidium iodide staining.
- Validating pathway activation (e.g., PI3K/Akt) via Western blotting for phosphorylated Akt (Ser473) and GSK3β (Ser9) .
- Key Metrics : ROS levels measured via fluorescent probes (e.g., DCFH-DA), with LY294002 (PI3K inhibitor) as a negative control to confirm pathway specificity .
Q. How is this compound biosynthesized in microbial systems?
- Methodological Answer : Biosynthesis involves gene clusters (e.g., dpgA-D in Amycolatopsis mediterranei):
- Gene knockout : Use CRISPR/Cas9 to disrupt dpgA (encoding a non-ribosomal peptide synthetase) and assess DHPG production via HPLC.
- Enzymatic assays : Purify DpgB (a dioxygenase) to characterize its role in hydroxylating phenylglycine precursors.
- Culture optimization : Adjust pH (6.5–7.0) and carbon sources (e.g., glucose vs. glycerol) to maximize yield .
Q. What analytical techniques validate the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 280 nm (retention time ~8.2 min).
- NMR : Confirm stereochemistry via -NMR (e.g., α-proton at δ 4.1 ppm) and -NMR (carboxyl carbon at δ 175 ppm).
- Mass spectrometry : ESI-MS in negative ion mode (m/z 182.1 for [M-H]) .
Advanced Research Questions
Q. How can researchers resolve contradictions between DHPG’s receptor-mediated effects and metabolic contributions in neuroprotection?
- Methodological Answer :
- Dual approaches : Combine radioligand binding assays (e.g., -DHPG for mGlu receptor affinity) with metabolomics (LC-MS profiling of β-catenin or CREB phosphorylation).
- Pharmacological controls : Co-apply LY294002 (PI3K inhibitor) and MPEP (mGlu5 antagonist) to isolate pathway-specific effects.
- Temporal analysis : Track β-catenin nuclear translocation (immunofluorescence) at 6–24 hours post-treatment to link acute receptor activation to delayed gene regulation .
Q. What strategies optimize microbial production of this compound for large-scale studies?
- Methodological Answer :
- Strain engineering : Overexpress pgaT (transporter gene) to enhance precursor uptake.
- Fed-batch fermentation : Maintain dissolved oxygen at 30% saturation and feed tyrosine precursors incrementally.
- Downstream processing : Use cation-exchange chromatography (pH 4.0 buffer) for high-purity recovery (>98%) .
Q. How does DHPG-induced β-catenin stabilization interact with other neuroprotective pathways (e.g., Nrf2)?
- Methodological Answer :
- Co-immunoprecipitation : Probe lysates for β-catenin/Nrf2 complexes using anti-β-catenin and anti-Nrf2 antibodies.
- Knockdown models : Transfect siRNA targeting β-catenin in astrocytes and measure Nrf2 activation (e.g., HO-1 expression via qPCR).
- In vivo validation : Use β-catenin mice to assess DHPG’s efficacy in stroke models .
Q. Safety & Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested for >240-minute breakthrough time) and sealed goggles.
- Ventilation : Use fume hoods for weighing powders to avoid inhalation.
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Q. Data Interpretation & Troubleshooting
Q. Why might DHPG fail to induce neuroprotection in certain OGD models, and how can this be addressed?
- Methodological Answer :
- Dose calibration : Titrate DHPG (10–100 µM) to account for slice thickness variability.
- Timing : Apply DHPG within 10 minutes post-OGD; delayed administration reduces efficacy.
- Quality control : Verify OGD chamber oxygen levels (<1% O) with galvanic sensors .
Properties
CAS No. |
162870-29-3 |
---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
HOOWCUZPEFNHDT-SSDOTTSWSA-N |
SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
162870-29-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydroxyphenylglycine; J516.528H; DHPG; S-DHPG; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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